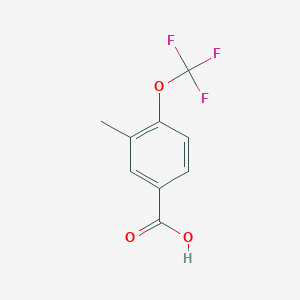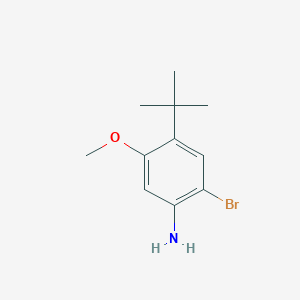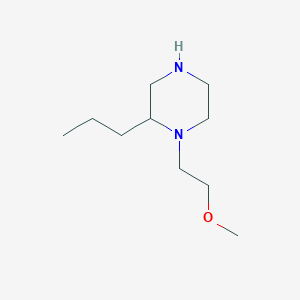
1-(2-Methoxyethyl)-2-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)piperazine is a chemical compound with the empirical formula C7H16N2O . It is used as a reactant for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular weight of 1-(2-Methoxyethyl)piperazine is 144.21 . The exact molecular structure couldn’t be found in the search results.Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)piperazine has a refractive index of n20/D 1.4730 (lit.), a boiling point of 193-194 °C (lit.), and a density of 0.970 g/mL at 25 °C (lit.) .Scientific Research Applications
Arylpiperazine Derivatives: Pharmacological Applications
Arylpiperazine derivatives, including compounds related to 1-(2-Methoxyethyl)-2-propylpiperazine, have been explored for their potential in treating conditions like depression, psychosis, and anxiety. These compounds undergo extensive metabolism, with notable interactions involving various neurotransmitter receptors, which underlines their therapeutic potential. The metabolic pathways and the receptor interactions of these derivatives offer insights into their pharmacological applications, although specific details on this compound itself might be limited (Caccia, 2007).
Potential for Novel Therapeutic Applications
The versatility of the N-phenylpiperazine scaffold, a core structure in many arylpiperazine derivatives, suggests a wide range of potential therapeutic applications beyond CNS disorders. This versatility is highlighted by the ongoing patent activity around N-phenylpiperazine derivatives, indicating a broader interest in exploiting this chemical structure for developing new therapeutic agents (Maia et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-propylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-4-10-9-11-5-6-12(10)7-8-13-2/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZOCPNDAEQDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
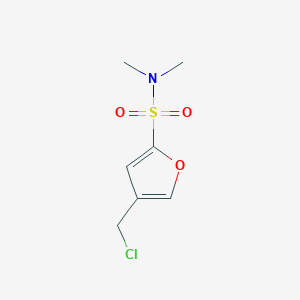
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)
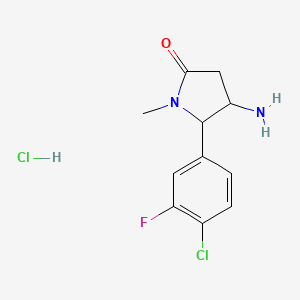
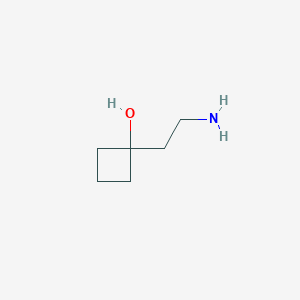

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)
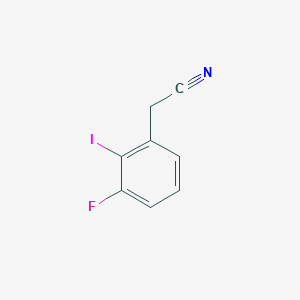
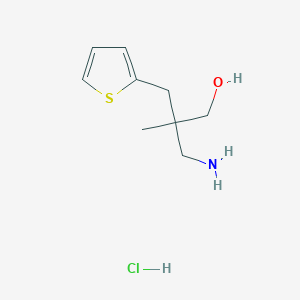

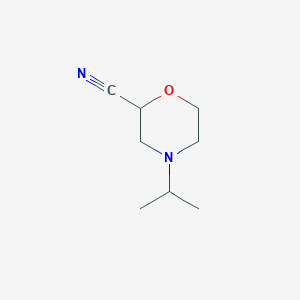
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)
